molecular formula C11H11NO2 B1293630 3-(1H-indol-1-yl)propanoic acid CAS No. 6639-06-1

3-(1H-indol-1-yl)propanoic acid

Cat. No.: B1293630
CAS No.: 6639-06-1
M. Wt: 189.21 g/mol
InChI Key: OSWNOVFZARRSKM-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)propanoic acid (molecular formula: C₁₁H₁₁NO₂, molecular weight: 189.21 g/mol) is a heterocyclic carboxylic acid featuring an indole moiety linked to a propanoic acid chain via the indole nitrogen (N-1 position). Key synthesis methods include:

  • Hydrolysis of nitriles: Reaction of 3-(1H-indol-1-yl)propanenitrile with aqueous potassium hydroxide under reflux (79% yield) .
  • Saponification of esters: Conversion of methyl 3-(1H-indol-1-yl)propanoate to the carboxylic acid using LiOH (44% yield) .

Its NMR data (δ 2.88 ppm for CH₂ and δ 4.45 ppm for N-CH₂) confirm the propanoic acid chain’s connectivity to the indole ring . The compound’s purity (≥98%) and commercial availability make it a practical starting material for derivatization .

Preparation Methods

Synthesis via Indole Alkylation

One common method for preparing 3-(1H-indol-1-yl)propanoic acid involves the alkylation of indole with suitable alkyl halides or esters.

Procedure

  • Reactants :
    • Indole (starting material)
    • 3-bromopropanoic acid or its ester derivative
  • Catalysts :
    • Base (e.g., potassium carbonate or sodium hydride)
    • Solvent (e.g., dimethylformamide or acetone)
  • Reaction :
    • The reaction typically proceeds through nucleophilic substitution, where indole acts as the nucleophile attacking the alkyl halide.
  • Purification :
    • The crude product is purified by recrystallization or chromatography.

Yield and Notes

  • Yields depend on reaction conditions and purity of reactants, typically ranging from 60% to 85%.
  • Optimization of temperature and solvent can improve yields.

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is another advanced method for synthesizing derivatives of indole-based compounds, including this compound.

Procedure

  • Reactants :
    • Halotryptophan derivatives
    • Propanoic acid derivatives
  • Catalysts :
    • Palladium-based catalysts (e.g., Pd(tBu-XPhos)G1)
    • Base (e.g., potassium hydroxide)
  • Reaction Conditions :
    • Microwave-assisted heating at approximately 100°C for enhanced reaction rates.
  • Purification :
    • Reverse-phase chromatography is often employed for purification.

Yield and Notes

  • Yields are generally high (>75% purity), depending on the specific halotryptophan derivative used.
  • This method is particularly useful for synthesizing complex indole derivatives with high regioselectivity.

Hydrolysis of Esters

Another approach involves hydrolyzing methyl esters of indole derivatives to yield the desired carboxylic acid.

Procedure

  • Reactants :
    • Methyl 3-(indol-1-yl)propanoate
  • Catalysts :
    • Acid or base catalyst (e.g., HCl or NaOH)
  • Reaction :
    • Hydrolysis occurs under reflux conditions, converting the ester group into a carboxylic acid.
  • Purification :
    • Acidification followed by extraction and recrystallization.

Yield and Notes

  • Yields are typically high (>90%), but reaction times can vary depending on the catalyst concentration and temperature.

Direct Condensation Reactions

Direct condensation methods involve coupling indole with propanoic acid derivatives under acidic or basic conditions.

Procedure

  • Reactants :
    • Indole
    • Propanoic acid or an activated derivative (e.g., acyl chloride)
  • Catalysts :
    • Acid catalysts (e.g., sulfuric acid)
  • Reaction Conditions :
    • Heating under reflux in an organic solvent like toluene.
  • Purification :
    • Chromatographic techniques are used to isolate the product.

Yield and Notes

  • Moderate yields (~50%-70%) due to competing side reactions.
  • Careful control of reaction conditions minimizes unwanted byproducts.

Data Table: Summary of Preparation Methods

Method Reactants Catalysts/Conditions Yield (%) Purification Techniques
Indole Alkylation Indole, 3-bromopropanoic acid Base, Solvent 60–85 Recrystallization, Chromatography
Buchwald-Hartwig Coupling Halotryptophan derivatives Pd Catalyst, Microwave >75 Reverse-phase Chromatography
Hydrolysis of Esters Methyl 3-(indol-1-yl)propanoate Acid/Base Catalyst >90 Acidification, Extraction
Direct Condensation Indole, Propanoic acid derivatives Acid Catalyst 50–70 Chromatography

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups. For example, oxidation can yield indole-3-carboxylic acid, while substitution reactions can introduce different substituents on the indole ring .

Scientific Research Applications

3-(1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by interacting with beta-amyloid, a protein associated with Alzheimer’s disease. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity/Properties Key Differences vs. Target Compound
3-(1H-Indol-1-yl)propanoic acid C₁₁H₁₁NO₂ 189.21 Lead compound for medicinal chemistry Reference compound
3-(5-Bromo-1H-indol-1-yl)propanoic acid C₁₁H₁₀BrNO₂ 268.11 Enhanced lipophilicity; potential antimicrobial Bromine substitution increases molecular weight
3-(5,6-Dichloro-1H-indol-1-yl)propanoic acid C₁₁H₉Cl₂NO₂ 258.10 Higher halogen content; improved bioactivity Dichloro substitution alters electronic properties
3-(1-Methyl-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₂ 203.24 Altered indole substitution (N-methyl) Methylation at N-1 position affects steric bulk
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 Antimicrobial activity against E. coli and S. aureus Non-indole aromatic core; chlorine substituents
2-(1H-Indol-1-yl)acetic acid C₁₀H₉NO₂ 175.19 Weaker GPR40 agonist activity (EC₅₀: 1–10 μM) Shorter chain length reduces receptor affinity
3-(1H-Indol-1-yl)propan-1-ol C₁₁H₁₃NO 175.23 Intermediate for antibacterial derivatives Alcohol functional group instead of carboxylic acid
Amide derivatives (e.g., 3-pyridazinyl-phenylpropanamide) Varies ~300–350 Analgesic activity (comparable to aspirin) Amide substitution enhances metabolic stability

Key Observations:

Chain Length: Shorter chains (e.g., 2-indolylacetic acid) reduce pharmacological potency in GPR40 agonists compared to the propanoic acid derivative .

Functional Groups : Conversion of the carboxylic acid to an alcohol (3-(1H-indol-1-yl)propan-1-ol) alters solubility and reactivity, enabling further derivatization into antibacterial agents .

Medicinal Chemistry

  • Lead Compound Potential: this compound derivatives are recognized as promising scaffolds for developing enantioenriched N-allylindoles, which are critical in asymmetric catalysis and drug design .
  • GPR40 Agonists: While indole-propanoic acid derivatives show weaker activity (EC₅₀: 1–10 μM) than phenylpropanoic acid analogs, their structural uniqueness offers avenues for optimizing selectivity .

Antimicrobial Activity

  • Halogenated Derivatives: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate potent activity against E. coli and S.
  • Hydroxyalkyl Derivatives : 3-(1H-Indol-1-yl)propan-1-ol serves as a precursor for tris(indolyl)methylium salts with antibacterial properties .

Analgesic Activity

  • Amide Derivatives : Substitution of the carboxylic acid with amide groups (e.g., 3-pyridazinyl-phenylpropanamide) yields compounds with analgesic efficacy comparable to aspirin in acetic acid-induced writhing tests .

Biological Activity

3-(1H-indol-1-yl)propanoic acid (IPA) is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of IPA, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives have garnered attention in pharmaceutical research due to their ability to interact with various biological targets. The indole structure is crucial for the activity of many bioactive compounds, including those that exhibit anticancer, antimicrobial, and neuroprotective properties.

Biological Activities

1. Anticancer Activity

Research indicates that IPA and its derivatives may possess significant anticancer properties. A study highlighted the development of 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in cancer progression. The structure-activity relationship studies demonstrated that specific modifications on the indole core enhance inhibitory activity against cPLA2α, suggesting potential therapeutic applications in cancer treatment .

2. Antimicrobial Properties

IPA has also been investigated for its antimicrobial effects. The compound exhibits activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial membranes or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated .

3. Neuroprotective Effects

IPA is recognized for its neuroprotective properties, particularly in relation to oxidative stress and inflammation. Studies have shown that it can prevent oxidative damage in neuronal cells, potentially offering protective benefits in neurodegenerative diseases . The compound's ability to modulate inflammatory pathways further supports its role as a neuroprotective agent.

The biological activity of IPA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : IPA acts as an inhibitor of cPLA2α, which plays a role in inflammatory processes and cancer progression.
  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, IPA helps maintain cellular integrity and function.
  • Modulation of Immune Responses : IPA influences cytokine production and immune cell activation, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have documented the biological effects of IPA:

Study ReferenceFocusKey Findings
Gut microbiota-derived metabolitesIPA shows protective effects against oxidative stress and inflammation; linked to cardiovascular health.
Synthesis and evaluation of indole derivativesIdentified potent inhibitors of cPLA2α with potential anticancer activity.
Antimicrobial activity assaysDemonstrated effectiveness against a range of bacterial strains, indicating broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-indol-1-yl)propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves coupling indole derivatives with propanoic acid precursors. For example, 3-(6-chloro-5-hydroxy-1H-indol-1-yl)propanoate can react with (1S)-1-(pyridin-2-yl)ethanol using DEAD (diethyl azodicarboxylate) and triphenylphosphine in toluene, followed by hydrolysis with LiOH/THF to yield the target compound. Purification via HPLC ensures high purity . Optimization includes adjusting stoichiometry, solvent choice, and temperature to minimize byproducts like N-substituted impurities .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on 1H^1H NMR for structural confirmation (e.g., indole proton signals at δ 6.8–7.5 ppm and propanoic acid protons at δ 2.5–3.2 ppm). LCMS validates molecular mass (e.g., [M+H]+^+ at m/z 190.1 for C11_{11}H11_{11}NO2_2). IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm1^{-1}) .

Q. What are the molecular descriptors and structural features critical for its reactivity?

  • Methodological Answer : Key features include the indole ring’s electron-rich π-system and the carboxylic acid’s acidity (pKa ~4.5). The molecular formula (C11_{11}H11_{11}NO2_2), average mass (189.21 g/mol), and EINECS (229-643-7) are standardized identifiers. Computational tools like ChemSpider (ID: 3613) provide 3D conformational data .

Q. What are the recommended storage and handling protocols to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon) at room temperature, protected from light. Use desiccants to prevent hygroscopic degradation. Hazard codes (H302, H315) indicate moderate toxicity; handle with PPE and in fume hoods .

Q. What derivatives of this compound are biologically active, and how are they synthesized?

  • Methodological Answer : Derivatives like 3-(1H-indol-3-yl)-2-nitrobenzenesulfonamido propanoic acid exhibit antiproliferative activity. Synthesis involves introducing sulfonamide or halogen substituents via electrophilic substitution. Bioactivity is assessed using tumor cell lines (e.g., IC50_{50} values in MTT assays) .

Advanced Research Questions

Q. How can reaction byproducts (e.g., N-substituted impurities) be minimized during synthesis?

  • Methodological Answer : Competitive substitution on sulfur vs. nitrogen is controlled using bulky bases (e.g., DABCO) and polar aprotic solvents. For example, reacting 3-bromopropanoic acid with methimazole under mild conditions favors S-alkylation over N-alkylation, reducing impurities to <5% .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Prodrug approaches, such as esterification (e.g., tert-butyl esters), improve lipophilicity. Mitochondrial targeting via cationic carriers (e.g., triphenylphosphonium conjugates) leverages membrane potentials for intracellular delivery .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Meta-analyses compare assay conditions (e.g., cell line specificity, serum concentration). For instance, antiproliferative activity in HCT-116 vs. HEK293 cells may vary due to metabolic differences. Dose-response curves and siRNA knockdowns validate target specificity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem’s InChIKey (OSWNOVFZARRSKM-UHFFFAOYSA-N) enables cheminformatics-based reactivity mapping .

Q. How are metabolic pathways involving this compound studied experimentally?

  • Methodological Answer : Isotopic labeling (e.g., 14^{14}C-carboxyl group) tracks β-oxidation in liver microsomes. LC-MS/MS identifies metabolites like indole-3-acetic acid. Knockout models (e.g., acyl-CoA dehydrogenase-deficient mice) confirm enzymatic involvement .

Properties

IUPAC Name

3-indol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWNOVFZARRSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216608
Record name 1H-Indole-1-propionic acid
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Molecular Weight

189.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6639-06-1
Record name 1H-Indole-1-propanoic acid
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Record name 1H-Indole-1-propionic acid
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Record name 6639-06-1
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Record name 1H-Indole-1-propionic acid
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Record name 1H-indole-1-propionic acid
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Synthesis routes and methods

Procedure details

KOH (11.5 g, 0.2 mol.) was added to a solution of indole (5.0 g, 40.0 mmol.) and 3-bromopropionic acid methyl ester (4.37 ml, 40 mmol.) in DMSO (35 ml), and stirring was carried out for 24 h at RT. For working up, water (50 ml) was added to the mixture, washing was carried out with ether (5×20 ml), and the aqueous phase was adjusted to pH 4 with 1M HCl and extracted with ether (5×20 ml). The combined extracts were dried, filtered and concentrated. Chromatography with methanol yielded 3-indol-1-ylpropionic acid in a yield of 3.8 g (white solid, m.p. 54–56° C.).
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(1H-indol-1-yl)propanoic acid
3-(1H-indol-1-yl)propanoic acid
3-(1H-indol-1-yl)propanoic acid
3-(1H-indol-1-yl)propanoic acid
3-(1H-indol-1-yl)propanoic acid
3-(1H-indol-1-yl)propanoic acid

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